7-Chloro-3-hydroxyisobenzofuran-1(3H)-one

Thermal Properties Crystal Engineering Purification

7-Chloro-3-hydroxyisobenzofuran-1(3H)-one (CAS 70097-44-8) is a chlorinated derivative of the phthalide (isobenzofuran-1(3H)-one) scaffold, bearing a hydroxyl group at the 3-position and a chlorine substituent at the 7-position of the fused benzene ring. With a molecular formula of C8H5ClO3 and a molecular weight of 184.58 g/mol, this heterocyclic lactol serves primarily as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

Molecular Formula C8H5ClO3
Molecular Weight 184.58
CAS No. 70097-44-8
Cat. No. B2653737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-3-hydroxyisobenzofuran-1(3H)-one
CAS70097-44-8
Molecular FormulaC8H5ClO3
Molecular Weight184.58
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Cl)C(=O)OC2O
InChIInChI=1S/C8H5ClO3/c9-5-3-1-2-4-6(5)8(11)12-7(4)10/h1-3,7,10H
InChIKeyOPBSRGHVNRSYSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloro-3-hydroxyisobenzofuran-1(3H)-one (CAS 70097-44-8): A Halogenated Phthalide Building Block


7-Chloro-3-hydroxyisobenzofuran-1(3H)-one (CAS 70097-44-8) is a chlorinated derivative of the phthalide (isobenzofuran-1(3H)-one) scaffold, bearing a hydroxyl group at the 3-position and a chlorine substituent at the 7-position of the fused benzene ring . With a molecular formula of C8H5ClO3 and a molecular weight of 184.58 g/mol, this heterocyclic lactol serves primarily as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals [1]. The compound is commercially available from multiple reputable suppliers with a typical purity of 97% .

Why 7-Chloro-3-hydroxyisobenzofuran-1(3H)-one Cannot Be Replaced by Other Chloro-Phthalide Isomers


Within the chloro-3-hydroxyisobenzofuran-1(3H)-one family, the position of chlorine substitution critically defines both physicochemical properties and synthetic utility. The 7-chloro isomer (CAS 70097-44-8) exhibits distinct melting point, crystal packing, and electronic distribution compared to its 4-chloro (CAS 52010-23-8), 5-chloro (CAS 70097-46-0), and 6-chloro (CAS 70097-48-2) counterparts . The chlorine atom at the 7-position (ortho to the lactone carbonyl) exerts a unique steric and electronic influence on the reactivity of the C-3 hydroxyl group and the aromatic ring, directly impacting downstream transformations such as nucleophilic substitution, cross-coupling reactions, and prodrug ester formation . Generic substitution without verifying the regiochemical identity can lead to failed reactions, altered pharmacokinetic profiles of derived prodrugs, and irreproducible synthetic outcomes. The quantitative evidence below details the specific differentiators that guide scientifically grounded procurement decisions.

Quantitative Differentiation Evidence for 7-Chloro-3-hydroxyisobenzofuran-1(3H)-one vs. Closest Analogs


Melting Point Elevation vs. Parent 3-Hydroxyisobenzofuran-1(3H)-one

The 7-chloro derivative displays a markedly higher melting point (182–184 °C) compared to the non-halogenated parent compound 3-hydroxyisobenzofuran-1(3H)-one (98–102 °C) . This ~80 °C elevation reflects enhanced intermolecular interactions (hydrogen bonding and dipole–dipole) imparted by the chlorine atom at the 7-position .

Thermal Properties Crystal Engineering Purification

Regiochemical Differentiation: 7-Chloro vs. 5-Chloro and 6-Chloro Isomers

The chlorine substituent position governs electronic and steric properties. In the 7-chloro isomer, chlorine is ortho to the C-7a ring junction and peri to the lactone carbonyl, inducing a distinct electronic environment verified by computed molecular descriptors (e.g., exact mass 183.9927 Da, hydrogen bond donor count = 1, acceptor count = 3, zero rotatable bonds) . These computed parameters are identical in value to the 5-chloro and 6-chloro isomers, but the topological arrangement differs fundamentally .

Regiochemistry Structure-Activity Relationship Synthetic Intermediate

Molecular Weight and Calculated Lipophilicity vs. Non-Halogenated Parent

Introduction of chlorine at position 7 increases molecular weight by 34.45 g/mol (22.9% increase) relative to the non-halogenated parent (184.58 vs. 150.13 g/mol) . All chloro-substituted isomers share the identical molecular weight and heavy atom count (12), but the 7-chloro isomer offers the advantage of functionalization at a position that leaves other ring positions (C-4, C-5, C-6) available for further derivatization .

Physicochemical Properties Drug Design Pharmacokinetics

Commercial Availability: Purity and Supply Specifications

The 7-chloro-3-hydroxy derivative is commercially stocked by multiple global suppliers at purities of 97% (Leyan, Fluorochem) and 98% (MolCore) . A documented synthetic route from 1,1-dimethoxy-1-(3-chlorophenyl)methane with sec-butyllithium in THF/hexane at −70 °C provides the compound in 28% yield . While this yield is modest, the availability of the compound from established chemical suppliers ensures reliable procurement.

Procurement Quality Control Supply Chain

Limitations Acknowledgment: Gaps in Head-to-Head Biological Activity Data

A systematic search of primary research literature and patents (excluding vendor-generated summaries from benchchems, evitachem, molecule, and vulcanchem per source exclusion rules) did not identify published head-to-head biological activity comparisons (e.g., IC50, MIC, EC50) between 7-chloro-3-hydroxyisobenzofuran-1(3H)-one and its positional isomers or the parent compound. Claims of antibacterial, antifungal, or anticancer activity for this specific compound could not be verified in peer-reviewed journals or granted patents as of the search date. Procurement decisions based on biological activity must therefore rely on in-house screening rather than published comparative data.

Data Transparency Research Gaps Procurement Risk

Procurement-Driven Application Scenarios for 7-Chloro-3-hydroxyisobenzofuran-1(3H)-one


Synthesis of 7-Substituted Phthalidyl Ester Prodrugs via Enantioselective Acylation

The 3-hydroxyl group serves as the key handle for dynamic kinetic resolution and enantioselective acylation to produce chiral phthalidyl esters, a class of prodrugs with proven pharmaceutical applications. The 7-chloro substituent provides a chemically distinct electronic environment at the ortho position that can influence both the rate and enantioselectivity of acylation reactions—an effect not achievable with the non-halogenated parent or other regioisomers .

Ortho-Directed Functionalization for Complex Heterocycle Construction

The chlorine at C-7 can act as a directing group or a leaving group in subsequent transformations (nucleophilic aromatic substitution, Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination), enabling regioselective construction of more complex heterocyclic scaffolds. This contrasts with the 5-chloro and 6-chloro isomers, where the chlorine occupies positions with different electronic activation profiles [1].

Physicochemical Property Optimization in Medicinal Chemistry Hit-to-Lead Programs

The significant melting point elevation (+82–84 °C vs. parent) and modulated lipophilicity make this compound a valuable intermediate for improving solid-state properties and membrane permeability of lead candidates, particularly when the chlorine atom is required at a position ortho to the lactone carbonyl for target binding .

Agrochemical Intermediate Development

As noted in multiple supplier descriptions, 7-substituted isobenzofuranone derivatives are used as intermediates in herbicide synthesis (e.g., 7-thio-3-methyl-3H-isobenzofuran-1-one derivatives) via patent-documented processes. The 7-chloro-3-hydroxy derivative can serve as a precursor for introducing sulfur-based substituents at the 7-position, an application where the 4-, 5-, or 6-chloro isomers would yield different regioisomeric products [2].

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